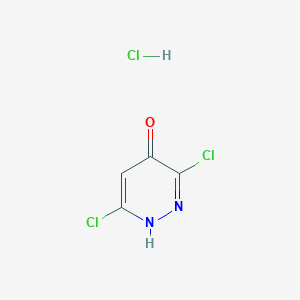

3,6-Dichloropyridazin-4-ol hydrochloride

Description

Properties

IUPAC Name |

3,6-dichloro-1H-pyridazin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O.ClH/c5-3-1-2(9)4(6)8-7-3;/h1H,(H,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWNSDGSLXQTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C(C1=O)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,6-Dichloropyridazin-4-ol hydrochloride is a heterocyclic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C4H2Cl2N2O and is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridazine ring and a hydroxyl group at the 4th position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can alter enzymatic activities or receptor functions, leading to various physiological effects. The compound has been investigated for its potential roles in:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds exhibit activity against a range of pathogens, suggesting that 3,6-Dichloropyridazin-4-ol could possess similar properties .

- Anticancer Properties : Research indicates that some pyridazine derivatives can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 3,6-Dichloropyridazin-4-ol against several bacterial strains. The compound demonstrated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Cancer Cell Proliferation : In vitro studies have shown that treatment with this compound resulted in reduced viability of human leukemia cells. The mechanism was linked to increased apoptosis rates and disruption of mitochondrial function .

- Enzyme Targeting : Research on enzyme inhibition revealed that 3,6-Dichloropyridazin-4-ol could effectively inhibit certain kinases involved in cancer signaling pathways. This suggests a potential for developing targeted therapies based on this compound .

Synthesis and Derivatives

The synthesis of 3,6-Dichloropyridazin-4-ol typically involves multi-step reactions starting from simpler pyridazine derivatives. Various synthetic routes have been explored to enhance yield and purity:

- Chlorination : Chlorination of pyridazine precursors followed by hydroxylation.

- Functionalization : Further functionalization can yield derivatives with enhanced biological activity.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 3,6-Dichloropyridazin-4-ol hydrochloride exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound is being investigated for its potential use in cancer therapy. Studies have shown that it can inhibit the proliferation of cancer cells in vitro, suggesting its role as a scaffold for designing novel anticancer agents .

- Neuroinflammation Targeting : Recent studies have explored the compound's ability to modulate neuroinflammatory pathways associated with neurodegenerative diseases such as Alzheimer's disease. Its potential as a multi-target-directed ligand (MTDL) offers promise in addressing the multifactorial nature of these disorders .

Agricultural Applications

- Agrochemicals : Due to its antimicrobial properties, this compound is being researched for use as a pesticide or fungicide. Its effectiveness against pathogens could lead to safer agricultural practices and improved crop yields.

Industrial Applications

- Chemical Intermediates : The compound serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity allows for the development of various derivatives that can be utilized in pharmaceuticals and agrochemicals .

- Liquid Crystal Materials : There are indications that derivatives of 3,6-Dichloropyridazin-4-ol could be employed in the production of liquid crystal materials, which are essential in display technologies .

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones in agar diffusion tests.

Neuroinflammation Modulation

In another case study focusing on neuroinflammatory pathways, researchers synthesized derivatives of 3,6-Dichloropyridazin-4-ol and evaluated their effects on microglial activation in vitro. The results indicated that certain derivatives could reduce pro-inflammatory cytokine release, highlighting their potential therapeutic implications for neurodegenerative diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 6 undergo nucleophilic substitution under controlled conditions:

-

Amination : Reacting with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents like DMF at 60–80°C yields mono- or di-substituted pyridazine derivatives.

-

Alkoxylation : Treatment with sodium methoxide or ethoxide in ethanol/chloroform replaces chlorides with methoxy/ethoxy groups .

Example Reaction Conditions and Yields

| Reactant | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Methylamine | DMF | 80°C | 6 hr | 3-Chloro-6-(methylamino)pyridazin-4-ol | 68% |

| NaOMe | Chloroform | 50°C | 4 hr | 3,6-Dimethoxypyridazin-4-ol | 72% |

Hydrolysis Reactions

Controlled hydrolysis in acidic or basic media selectively modifies substituents:

-

Acidic Hydrolysis : Using dilute HCl (1–2 M) at 60°C converts chlorine to hydroxyl groups, forming 3,6-dihydroxypyridazin-4-ol .

-

Basic Hydrolysis : NaOH (1–3 M) at 80–100°C produces dechlorinated intermediates.

Kinetic Data for Hydrolysis

| Condition | Reactant Ratio (Compound:NaOH) | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|

| 1 M NaOH | 1:3 | 2.5 × 10⁻⁴ | 46.2 min |

| 2 M HCl | 1:2 | 1.8 × 10⁻⁴ | 64.3 min |

Cyclization Reactions

The compound participates in heterocycle formation:

-

Fused-Ring Synthesis : Heating with thiourea or hydrazine derivatives in DMF forms pyridazino[4,5-d]thiazoles or pyrazolo[3,4-c]pyridazines.

-

Intramolecular Cyclization : Under Pd catalysis, it forms tricyclic structures via C–N coupling.

Key Cyclization Pathways

-

With Thiourea :

Yield: 58–65%.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki–Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane to form biaryl derivatives .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides (e.g., iodobenzene).

Optimized Coupling Parameters

| Reaction Type | Catalyst | Base | Temperature | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | 100°C | 75% |

| Buchwald | Pd₂(dba)₃/XPhos | KOtBu | 110°C | 62% |

Catalytic Dechlorination

Hydrogenation over Pd/C or Raney Ni in ethanol removes chlorine atoms:

-

Selective Dechlorination : At 50–60°C and 1–2 bar H₂, 3-chloro-6-hydroxypyridazin-4-ol is obtained .

Hydrogenation Efficiency

| Catalyst | Pressure (bar) | Time | Product | Yield |

|---|---|---|---|---|

| Pd/C | 1.5 | 3 hr | 3-Chloro-6-hydroxypyridazin-4-ol | 84% |

Coordination Chemistry

The hydroxyl and nitrogen atoms enable metal chelation:

-

Iron(III) Complexes : Forms stable octahedral complexes with Fe³⁺ in aqueous ethanol, characterized by UV-Vis ( = 480 nm) and ESR .

-

Antimicrobial Activity : Cu(II) and Zn(II) complexes show enhanced bioactivity compared to the free ligand .

Stability Constants (logβ)

| Metal Ion | logβ (25°C, 0.1 M KCl) |

|---|---|

| Fe³⁺ | 18.2 ± 0.3 |

| Cu²⁺ | 12.7 ± 0.2 |

Oxidation and Reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,6-dichloropyridazin-4-ol hydrochloride with key analogs based on structural features, physicochemical properties, and applications:

Note: The CAS number provided corresponds to the dihydrate form, commonly available commercially.

Key Insights:

Substituent Effects on Reactivity: The hydroxyl group in 3,6-dichloropyridazin-4-ol HCl enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like 3-chloropyridazine HCl, making it more reactive in nucleophilic substitution reactions . Methyl or carboxylate substituents (e.g., 3,6-dichloro-4,5-dimethylpyridazine) increase hydrophobicity, favoring applications in agrochemicals over polar pharmaceutical intermediates .

Synthetic Utility: demonstrates that chloropyridazines are often synthesized via reactions with phosphorus oxychloride (POCl₃), a method applicable to 3,6-dichloropyridazin-4-ol HCl derivatives . In contrast, methylthio- or methylfuro-pyridazinones (e.g., compounds in –5) require alternative reagents like Na₂S or KOH, highlighting divergent synthetic pathways for functionalized analogs .

Physicochemical Properties :

- Compared to Benzimidamide HCl (), which has high GI absorption and BBB permeability, 3,6-dichloropyridazin-4-ol HCl’s hydroxyl and chlorine groups likely reduce lipophilicity (predicted log Po/w ~1.26), limiting membrane permeability but improving aqueous solubility for laboratory synthesis .

Preparation Methods

Chlorination of Pyridazin-4-ol Derivatives

The most common approach involves substituting hydroxyl groups at positions 3 and 6 of pyridazin-4-ol with chlorine using phosphorus oxychloride (POCl₃). This method, adapted from the synthesis of 3,6-dichloropyridazine, employs the following protocol:

Reaction Conditions

-

Reactants : Pyridazin-4-ol derivative (e.g., 3,4,6-trihydroxypyridazine), POCl₃

-

Solvent : Chloroform, dimethylformamide (DMF), or ethyl acetate

-

Temperature : 0–80°C

-

Time : 1–10 hours

Procedure

-

Combine pyridazin-4-ol derivative and POCl₃ in a solvent.

-

Stir under reflux at optimized temperatures (e.g., 50–80°C).

-

Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

-

Concentrate the mixture under reduced pressure.

-

Purify via silica gel column chromatography or recrystallization.

Performance Data

Hydrolysis of Trichloropyridazine Precursors

Partial hydrolysis of 3,4,6-trichloropyridazine introduces a hydroxyl group at position 4 while retaining chlorines at positions 3 and 6. This method is analogous to the synthesis of 6-chloropyridazin-3-ol from 3,6-dichloropyridazine.

Reaction Conditions

-

Reactants : 3,4,6-Trichloropyridazine, ethanol/water mixture

-

Catalyst : Ammonium chloride (NH₄Cl)

-

Temperature : Reflux (78°C for ethanol)

-

Time : 24 hours

Procedure

-

Reflux 3,4,6-trichloropyridazine in ethanol.

-

Quench with saturated NH₄Cl solution.

-

Extract with dichloromethane (DCM) and dry over Na₂SO₄.

Performance Data

Formation of 3,6-Dichloropyridazin-4-ol Hydrochloride

The hydrochloride salt is synthesized by treating the base compound with hydrochloric acid (HCl).

Reaction Conditions

-

Reactants : 3,6-Dichloropyridazin-4-ol, HCl gas or concentrated HCl

-

Solvent : Ethanol, diethyl ether, or water

-

Temperature : 0–25°C

Procedure

-

Dissolve 3,6-dichloropyridazin-4-ol in anhydrous ethanol.

-

Bubble HCl gas through the solution until precipitation occurs.

-

Filter and wash the precipitate with cold ether.

Performance Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| POCl₃ Chlorination | High selectivity, scalable | Requires toxic reagents | 68–88% |

| Hydrolysis | Mild conditions | Limited substrate availability | ~90% |

| HCl Salt Formation | Simple, high efficiency | Sensitivity to moisture | 85–92% |

Optimization Strategies

Solvent Selection

Temperature Control

Q & A

Q. What are the recommended synthetic routes for 3,6-Dichloropyridazin-4-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common precursor for pyridazine derivatives is 3,6-dichloropyridazine. Condensation with nucleophiles (e.g., alcohols or amines) under basic conditions, followed by hydrolysis or acidification, can yield target compounds. For example, sodium salt-mediated coupling with benzyl cyanide derivatives, followed by hydrolysis and alkylation, has been used to synthesize structurally analogous pyridazinones . Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to maximize yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Avoid direct contact, as hydrochloride salts can irritate skin and mucous membranes .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Desiccants (silica gel) should be included. Stability studies indicate that prolonged exposure to light or humidity accelerates decomposition; thus, amber glass vials are recommended .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time and peak symmetry validate purity (>98%) .

- FTIR : Key functional groups include N-H stretches (3200–3400 cm⁻¹ for the hydroxylamine group) and C-Cl vibrations (600–800 cm⁻¹). Compare spectra to reference standards to confirm identity .

- NMR : ¹H NMR in DMSO-d₆ should show pyridazine ring protons (δ 7.5–8.5 ppm) and absence of impurities (e.g., residual solvents) .

Advanced Research Questions

Q. How can researchers design stability-indicating methods for this compound under accelerated conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stress : Heat at 40–60°C for 4 weeks; monitor degradation via HPLC.

- Hydrolytic Stress : Expose to 0.1N HCl/NaOH at 25°C for 24 hours; quench and analyze.

- Photolytic Stress : Use a light cabinet (ICH Q1B guidelines) with UV/visible light for 48 hours.

Develop a validated HPLC method with resolution >2 between degradation products and the parent compound. Quantify using a calibration curve (linearity R² >0.995) .

Q. What strategies resolve contradictory data in reaction yield vs. purity during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design to identify critical factors. Use response surface methodology to optimize yield and purity simultaneously.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time. Adjust quenching points based on intermediate stability .

- Purification Trade-offs : If column chromatography reduces yield, switch to fractional crystallization with solvent blends (e.g., dichloromethane/methanol) to balance efficiency and purity .

Q. How can researchers validate the selectivity of bioactivity assays for this compound derivatives?

- Methodological Answer :

- Negative Controls : Use structurally similar but inactive analogs (e.g., 3,6-dichloropyridazine) to rule out nonspecific binding.

- Dose-Response Curves : Ensure EC₅₀/IC₅₀ values align with literature for target enzymes (e.g., cyclooxygenase inhibition). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Interference Testing : Spike biological matrices (e.g., plasma) with the compound and measure recovery rates (>90%) to confirm assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.